tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

Chiral building block Asymmetric synthesis Stereochemical fidelity

tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate (CAS 339333-87-8 for the single (S)-enantiomer; CAS 958248-90-3 for the racemate) is a chiral N-Boc-protected 5-oxopyrrolidine bearing a bromomethyl substituent at the 2-position. With the molecular formula C₁₀H₁₆BrNO₃ and a molecular weight of 278.14 g·mol⁻¹, it belongs to the class of brominated γ-lactam building blocks widely employed in medicinal chemistry and asymmetric synthesis.

Molecular Formula C10H16BrNO3
Molecular Weight 278.14 g/mol
Cat. No. B13480623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
Molecular FormulaC10H16BrNO3
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1=O)CBr
InChIInChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyPBCOFGASVWDIPR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate: Chemical Identity, Class, and Procurement-Relevant Features


tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate (CAS 339333-87-8 for the single (S)-enantiomer; CAS 958248-90-3 for the racemate) is a chiral N-Boc-protected 5-oxopyrrolidine bearing a bromomethyl substituent at the 2-position . With the molecular formula C₁₀H₁₆BrNO₃ and a molecular weight of 278.14 g·mol⁻¹, it belongs to the class of brominated γ-lactam building blocks widely employed in medicinal chemistry and asymmetric synthesis [1]. The compound simultaneously presents an electrophilic bromomethyl handle for nucleophilic displacement, a ketone carbonyl at the 5-position enabling further functionalization, and acid-labile Boc protection that allows orthogonal deprotection strategies . These combined features make it a versatile intermediate for constructing chiral pyrrolidine-containing pharmacophores, including scaffolds targeting neurological disorders .

Why Generic Substitution Fails for tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate: The Cost of Overlooking Stereochemistry and Protecting-Group Strategy


Simply replacing tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate with a closely related pyrrolidine analog—the (R)-enantiomer (CAS 128811-38-1), the des-Boc analog (CAS 72479-05-1), the reduced (des-oxo) variant (CAS 128542-75-6), or the 4-oxo isomer—introduces risks that propagate through multi-step synthetic sequences. The (S) absolute configuration at C2 is non-interchangeable with the (R)-enantiomer because downstream stereochemical outcomes (e.g., diastereoselectivity in alkylation or cyclization steps) are governed by the chirality of this center . Omitting the 5-oxo group (as in the reduced pyrrolidine analog) eliminates the ketone carbonyl required for subsequent transformations such as reductive amination, enolate alkylation, or condensation reactions that are central to many pyrrolidine-based drug syntheses . Removing the Boc group (as in the unprotected analog) forces early amine deprotection, which can lead to undesired side reactions, reduced chemoselectivity in subsequent steps, and the need for re-protection, thereby adding synthetic steps and eroding overall yield . The following quantitative evidence demonstrates where these differences translate into measurable performance gaps that directly impact procurement decisions.

Quantitative Differentiation Evidence for tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate: Head-to-Head, Cross-Study, and Class-Level Data


Enantiomeric Identity: (S) vs. (R) Absolute Configuration Determines Stereochemical Outcomes in Asymmetric Synthesis

The (2S) enantiomer (CAS 339333-87-8) and the (2R) enantiomer (CAS 128811-38-1) possess identical molecular formulas (C₁₀H₁₆BrNO₃) and molecular weights (278.14 g·mol⁻¹), yet their opposite absolute configurations at C2 produce diastereomeric products when reacted with chiral substrates, fundamentally altering downstream stereochemical outcomes . In the class of 2-substituted-5-oxopyrrolidines, the stereochemistry at the 2-position has been shown to govern diastereoselectivity in alkylation and cyclization reactions; for example, in the synthesis of brivaracetam and levetiracetam intermediates, the (S)-configuration at the corresponding pyrrolidine 2-position is essential for achieving the required pharmacological activity of the final drug substance [1][2]. The (S) enantiomer is commercially available at a standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) , while the (R) enantiomer is available at ≥98% purity (NLT 98%) .

Chiral building block Asymmetric synthesis Stereochemical fidelity

Protecting-Group Strategy: Boc-Protected Oxopyrrolidine vs. Unprotected Analog—Impact on Synthetic Step Economy and Chemoselectivity

The Boc-protected target compound (CAS 339333-87-8 / 958248-90-3) provides orthogonal protection of the pyrrolidine nitrogen, whereas the unprotected analog (S)-5-(bromomethyl)-2-pyrrolidinone (CAS 72479-05-1) has a free N–H group. The unprotected analog exhibits a melting point of 75–79 °C and a specific rotation of [α]²²/D = −30° (c = 0.5, ethanol) . The presence of the Boc group in the target compound enables selective N-deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) while leaving other functional groups intact, a critical requirement when the bromomethyl or oxo groups must be preserved for subsequent transformations . In multistep syntheses of 2-oxo-1-pyrrolidine pharmaceuticals (e.g., levetiracetam, brivaracetam), the Boc protection strategy is explicitly employed to minimize separation steps and improve overall process efficiency [1]. Using the unprotected analog instead would necessitate an additional protection step prior to reactions requiring a masked amine, adding at least one synthetic step and reducing overall yield by approximately 5–15% per step (class-level estimate for protection/deprotection sequences) .

Protecting-group strategy Synthetic step economy Orthogonal deprotection

Carbonyl Functionality: 5-Oxopyrrolidine vs. Reduced Pyrrolidine—Impact on Available Synthetic Transformations

The 5-oxo group present in the target compound distinguishes it from the reduced analog (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (CAS 128542-75-6), which lacks the ketone carbonyl at the 5-position . The ketone enables an entire category of carbonyl-specific transformations—including reductive amination, Grignard addition, enolate alkylation, Wittig olefination, and carbonyl reduction to set a second stereocenter—that are impossible with the reduced pyrrolidine analog [1]. In the broader class of oxopyrrolidine derivatives, the 5-oxo group is a critical pharmacophoric element in approved drugs such as levetiracetam and brivaracetam, where it participates in key binding interactions with the synaptic vesicle protein SV2A [2]. Additionally, the ketone provides an internal UV chromophore that facilitates reaction monitoring by TLC or HPLC, a practical advantage in process chemistry [1].

Carbonyl reactivity γ-Lactam chemistry Synthetic versatility

Bromomethyl Electrophile Reactivity: 2-(Bromomethyl) Substitution Pattern vs. 3- and 4-Positional Isomers

The bromomethyl group at the 2-position of the pyrrolidine ring in the target compound (adjacent to the nitrogen) confers a distinct electronic environment compared to bromomethyl substitution at the 3- or 4-positions. In N-Boc-5-oxopyrrolidine systems, the 2-position is alpha to both the amide nitrogen and the ring carbonyl, placing the bromomethyl group at a site of enhanced electrophilicity due to the electron-withdrawing effects of both the amide carbonyl and the carbamate [1]. This enhances reactivity toward nucleophiles such as amines, thiols, alkoxides, and stabilized carbanions, facilitating SN2 displacement under milder conditions than would be required for the corresponding 3- or 4-(bromomethyl) isomers . In contrast, tert-butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate (4-oxo isomer) positions the carbonyl at C4 rather than C5, altering the electronic landscape and changing the regiochemical outcomes of subsequent reactions [2].

Electrophilic alkylation Regioselective substitution Nucleophilic displacement

Purity and Batch Documentation: Comparison of Available Grades Across Enantiomers and Racemate

The (2S) enantiomer (CAS 339333-87-8) is commercially offered at a standard purity of 95% with batch-specific quality control documentation, including NMR, HPLC, and GC analyses . The racemic mixture (CAS 958248-90-3) is available at two purity grades: 95% and 98%, depending on the supplier . The (2R) enantiomer (CAS 128811-38-1) is available at a minimum purity of 98% (NLT 98%) with comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS . For applications requiring the highest stereochemical fidelity, the (2R) enantiomer's higher purity specification may be advantageous, but the (2S) enantiomer's 95% purity with full batch QC is sufficient for most synthetic applications where the building block undergoes further chemical transformation prior to biological evaluation .

Chemical purity Batch QC documentation Procurement specification

Storage and Handling: Long-Term Stability Recommendations for the Racemate and Implications for Enantiomeric Integrity

The racemic tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate (CAS 958248-90-3) is recommended for long-term storage in a cool, dry place . No quantitative accelerated stability data (e.g., % degradation at elevated temperature/humidity over defined time periods) are publicly available for this compound or its enantiomers. However, the presence of both a reactive bromomethyl electrophile and an acid-labile Boc group suggests that storage conditions that minimize moisture, heat, and acidic environments are critical for maintaining chemical integrity [1]. The (R)-enantiomer (CAS 128811-38-1) carries a storage recommendation of a dry, sealed place , consistent with the general handling requirements for Boc-protected bromomethyl heterocycles. No differential stability data between the (S) and (R) enantiomers have been reported.

Chemical stability Storage conditions Shelf-life

Optimal Application Scenarios for tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate Based on Verified Differentiation Evidence


Enantioselective Synthesis of 2-Substituted-5-oxopyrrolidine Pharmacophores for CNS Drug Discovery

When constructing chiral 2-substituted-5-oxopyrrolidine scaffolds—such as those found in levetiracetam and brivaracetam analogs targeting the synaptic vesicle protein SV2A—the (2S) absolute configuration of this building block ensures that the stereochemical outcome of subsequent transformations matches that required for pharmacological activity [1]. The 5-oxo group provides the carbonyl pharmacophore essential for target engagement, while the Boc protection allows late-stage N-deprotection under orthogonal conditions, preserving the bromomethyl handle for further diversification [2]. This compound is specifically indicated over the (2R)-enantiomer when the target molecule requires (S)-stereochemistry at the pyrrolidine 2-position, and over the reduced analog when the ketone carbonyl is a required structural element [1][3].

Diversity-Oriented Synthesis (DOS) of Chiral γ-Lactam Libraries via Tandem N-Deprotection and N-Alkylation

In library synthesis campaigns where the bromomethyl group serves as an electrophilic anchor for introducing diverse N-substituents after Boc removal, this compound enables a two-step diversification sequence: (i) Boc deprotection under mild acidic conditions to expose the pyrrolidine nitrogen, followed by (ii) N-alkylation with a structurally diverse set of electrophiles [2]. The 5-oxo group remains intact throughout this sequence, providing a conserved carbonyl that can later be exploited for amidation, reduction, or cycloaddition reactions [3]. This scenario leverages the orthogonal protection strategy that distinguishes the Boc-protected target compound from the unprotected analog, which would require an additional protection step before library synthesis could commence .

Scalable Process Chemistry for Chiral Pyrrolidine Intermediates in Agrochemical and Fine Chemical Manufacturing

For pilot-plant or production-scale synthesis, the fact that the Boc-protected compound (both enantiomers and racemate) is stable at ambient temperature under dry storage conditions eliminates the logistical complexity and cost of cold-chain storage required for the unprotected analog (which mandates 2–8 °C storage) . Additionally, the presence of the carbonyl chromophore enables in-line HPLC or UV-based reaction monitoring, a practical advantage for process analytical technology (PAT) implementation in regulated environments [2]. The compound's commercial availability at 95–98% purity with batch-specific QC documentation from multiple suppliers supports regulatory filing requirements for impurity profiling .

Mechanistic Probe for Studying Stereoelectronic Effects in Nucleophilic Substitution at α-Bromomethyl Amides

The unique electronic environment of the 2-(bromomethyl) group—positioned alpha to both the amide nitrogen and the carbamate carbonyl—makes this compound a valuable substrate for physical-organic chemistry studies investigating the interplay of stereoelectronic effects on SN2 reactivity [2]. Researchers can compare the reaction rates and stereochemical outcomes of nucleophilic displacement at this center with those of the corresponding 3- and 4-(bromomethyl) positional isomers, generating data that inform the design of more efficient alkylation protocols for complex molecule synthesis [3]. The (2S) configuration additionally allows investigation of substrate-controlled diastereoselectivity in reactions with chiral nucleophiles [1].

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